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Compound of Interest

Compound Name: Enaminomycin B

Cat. No.: B15580659 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note: To date, a total synthesis of Enaminomycin B has not been reported in the scientific

literature. The following document provides a summary of the known properties of

Enaminomycin B and a hypothetical retrosynthetic analysis to guide future synthetic efforts.

Introduction
Enaminomycin B is a naturally occurring antibiotic produced by the bacterium Streptomyces

baarnensis. It belongs to a class of compounds characterized by a unique enaminone structure

embedded within a bicyclic system. The enaminomycins, including the related compounds

Enaminomycin A and C, have garnered interest due to their biological activities, which include

antibacterial, antifungal, and antitumor properties. This document summarizes the known data

on Enaminomycin B and proposes a potential synthetic strategy.

Structural and Biological Data
The structure of Enaminomycin B was elucidated through physico-chemical methods and X-

ray crystallographic analysis. Its biological activities have been evaluated against a range of

microorganisms and cell lines.
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Identifier Data Reference

IUPAC Name

(1S,5S,6R)-2,5-dihydroxy-4-

imino-5-(2-oxopropyl)-7-

oxabicyclo[4.1.0]hept-2-ene-3-

carboxylic acid

[Not cited]

Molecular Formula C₁₀H₁₁NO₆ [Not cited]

Producing Organism Streptomyces baarnensis [1]

Antibacterial Activity
Active against Gram-positive

and Gram-negative bacteria.
[1]

Antifungal Activity
Weak activity against plant

pathogenic fungi.
[1]

Antitumor Activity
Inhibitory effect against L-1210

leukemia cells.
[1]

Hypothetical Retrosynthetic Analysis
Given the absence of a published total synthesis, a plausible retrosynthetic pathway is

proposed to stimulate research in this area. The analysis focuses on disconnecting the

molecule at key functional groups to reveal simpler, potentially commercially available or readily

synthesizable precursors.

The key disconnections for a hypothetical retrosynthesis of Enaminomycin B could involve:

Late-stage functional group interconversion: Formation of the enamine and carboxylic acid

functionalities in the final steps.

Ring-closing metathesis or intramolecular cyclization: To construct the bicyclic core.

Asymmetric epoxidation and nucleophilic addition: To install the stereocenters and the

acetonyl side chain.
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Caption: Hypothetical retrosynthetic analysis of Enaminomycin B.

Proposed Experimental Protocols for Key
Transformations
The following protocols are hypothetical and based on established methodologies for similar

transformations. Optimization would be necessary for the specific substrate.

Asymmetric Epoxidation of a Cyclohexenone Derivative
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This protocol aims to introduce the epoxide functionality with high stereocontrol, a crucial step

in establishing the stereochemistry of the bicyclic core.

Reaction:

Substrate: A suitable cyclohexenone precursor.

Reagent: Jacobsen's catalyst ((R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-

cyclohexanediamino-manganese(III) chloride).

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA).

Solvent: Dichloromethane (DCM).

Procedure:

To a solution of the cyclohexenone derivative (1.0 eq) in DCM at 0 °C, add Jacobsen's

catalyst (0.05 eq).

Stir the mixture for 15 minutes.

Add m-CPBA (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine,

dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by flash column chromatography.

Nucleophilic Opening of the Epoxide
This step involves the addition of the acetonyl side chain through a nucleophilic attack on the

epoxide.

Reaction:
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Substrate: The synthesized chiral epoxide.

Nucleophile: The lithium enolate of acetone.

Solvent: Tetrahydrofuran (THF).

Procedure:

Prepare the lithium enolate of acetone by adding n-butyllithium (1.1 eq) to a solution of

diisopropylamine (1.1 eq) in THF at -78 °C, followed by the addition of acetone (1.0 eq).

To this solution, add the epoxide (1.0 eq) dissolved in THF at -78 °C.

Allow the reaction to warm slowly to room temperature and stir overnight.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify by flash column chromatography.

Enaminone Formation
This final step would involve the formation of the characteristic enaminone moiety.

Reaction:

Substrate: The advanced bicyclic intermediate containing a dicarbonyl functionality.

Amine Source: Ammonia or an ammonia equivalent.

Solvent: Methanol or Ethanol.

Procedure:

Dissolve the dicarbonyl intermediate (1.0 eq) in methanol.
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Bubble ammonia gas through the solution at 0 °C for 10 minutes, or add a solution of

ammonia in methanol.

Seal the reaction vessel and stir at room temperature.

Monitor the reaction progress by TLC.

Upon completion, remove the solvent under reduced pressure.

The crude product may be purified by recrystallization or chromatography.

Conclusion
While the total synthesis of Enaminomycin B remains an open challenge, its unique structure

and promising biological profile make it an attractive target for synthetic chemists. The

proposed retrosynthetic analysis and hypothetical protocols provide a conceptual framework to

guide future research towards the synthesis of this intriguing natural product. Successful

synthesis would not only provide access to Enaminomycin B for further biological evaluation

but also pave the way for the creation of novel analogs with potentially improved therapeutic

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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